molecular formula C17H12F2N2OS2 B2766938 N-(4-(4-fluorophenyl)thiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide CAS No. 896343-33-2

N-(4-(4-fluorophenyl)thiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide

Cat. No.: B2766938
CAS No.: 896343-33-2
M. Wt: 362.41
InChI Key: YNZXKQUQSCXMIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(4-fluorophenyl)thiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide, also known as FLT, is a small molecule inhibitor that has been extensively studied in the field of cancer research. FLT is a synthetic compound that has shown promising results in preclinical studies and has been used as a tool compound in various drug discovery programs.

Scientific Research Applications

Synthesis and Molecular Modeling

A study by Abu-Melha (2021) involved the synthesis of N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamide compounds and their precursors through heterocyclization. The structural and spectral features were analyzed using DFT calculations, showing good agreement with experimental data. The cytotoxic activities of the synthesized compounds were evaluated against various cancer cell lines, with some derivatives showing significant cytotoxic results, particularly against breast cancer. Additionally, a docking study provided insights into the compounds' interactions with target proteins Polycyclic Aromatic Compounds.

Antibacterial Evaluation

Lu et al. (2020) designed and synthesized N-phenylacetamide derivatives containing 4-arylthiazole moieties, demonstrating promising antibacterial activities against various bacterial strains. The study highlighted a particular compound, A1, with superior antibacterial efficacy and potential as a lead in designing new antibacterial agents Molecules.

Antitumor Activity Evaluation

Research by Yurttaş et al. (2015) on N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic rings revealed significant anticancer activity against a variety of cancer cell lines. The study identified compounds with considerable activity, underscoring the potential of these derivatives as anticancer agents Journal of Enzyme Inhibition and Medicinal Chemistry.

Optoelectronic Properties

Camurlu and Guven (2015) synthesized thiazole-containing monomers for the development of conducting polymers with promising optoelectronic properties. This work contributes to the advancement of materials science, particularly in the context of electronic and photonic applications Journal of Applied Polymer Science.

Src Kinase Inhibitory and Anticancer Activities

A study by Fallah-Tafti et al. (2011) focused on thiazolyl N-benzyl-substituted acetamide derivatives, evaluating their Src kinase inhibitory and anticancer activities. This research contributes valuable insights into the design of selective Src substrate binding site inhibitors with potential therapeutic applications European journal of medicinal chemistry.

Properties

IUPAC Name

2-(4-fluorophenyl)sulfanyl-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F2N2OS2/c18-12-3-1-11(2-4-12)15-9-24-17(20-15)21-16(22)10-23-14-7-5-13(19)6-8-14/h1-9H,10H2,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNZXKQUQSCXMIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)NC(=O)CSC3=CC=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F2N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.